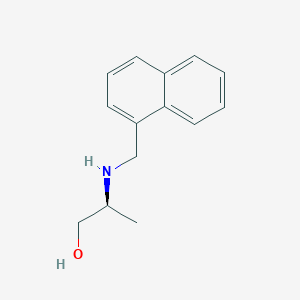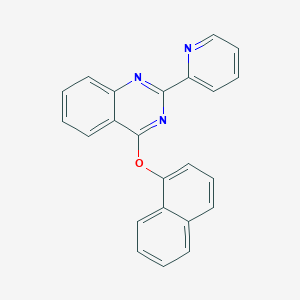![molecular formula C11H16N2O4 B7645247 1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid, commonly known as CPP, is a cyclic dipeptide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology. CPP is a versatile molecule that can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of CPP is based on its ability to interact with cell membranes and facilitate the uptake of molecules into cells. CPP binds to cell surface receptors and is internalized via endocytosis. Once inside the cell, CPP escapes from the endosome and enters the cytoplasm. CPP can then interact with intracellular targets, such as enzymes and transcription factors, and modulate their activity.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including the enhancement of cell membrane permeability, the induction of cell death, the modulation of immune responses, and the regulation of gene expression. These effects are dependent on the concentration of CPP and the specific cell type being studied.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPP in lab experiments include its ability to enhance the delivery of molecules into cells, its versatility in terms of synthesis and modification, and its potential to improve the efficacy of existing drugs. The limitations of using CPP in lab experiments include the need for optimization of concentration and incubation time, the potential for cytotoxicity at high concentrations, and the potential for off-target effects.
Orientations Futures
The potential future directions for CPP research include the development of novel CPP analogs with improved properties, the optimization of CPP concentration and incubation time for specific cell types and applications, the evaluation of CPP in preclinical and clinical studies for drug delivery and gene therapy, and the exploration of CPP in other fields, such as nanotechnology and materials science.
In conclusion, CPP is a versatile molecule that has significant potential in various fields, including medicine, agriculture, and biotechnology. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications. The development of novel CPP analogs and the optimization of CPP concentration and incubation time for specific applications are essential for the further exploration of CPP's potential.
Méthodes De Synthèse
CPP can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. The most commonly used method for CPP synthesis is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. This method allows for the synthesis of highly pure and homogeneous CPP with high yields.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential applications in various fields. In medicine, CPP has been shown to enhance the delivery of therapeutic agents, such as peptides and proteins, across cell membranes and into cells. This property of CPP has significant implications for drug delivery and has the potential to improve the efficacy of existing drugs.
In agriculture, CPP has been shown to enhance plant growth and development, improve stress tolerance, and increase crop yields. This property of CPP has significant implications for sustainable agriculture and has the potential to improve food security.
In biotechnology, CPP has been used as a tool for the delivery of biomolecules, such as DNA and RNA, into cells. This property of CPP has significant implications for gene therapy and has the potential to improve the treatment of genetic diseases.
Propriétés
IUPAC Name |
1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-8-4-3-7(12-8)9(15)13-11(10(16)17)5-1-2-6-11/h7H,1-6H2,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLELKTWJSXLV-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C(=O)O)NC(=O)[C@@H]2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)

![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)


![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
![N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide](/img/structure/B7645231.png)

![(2R)-4-amino-2-[(2-methoxy-5-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7645251.png)
![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)
